molecular formula C9H10INO2 B1463799 N-(4-iodo-3-methoxyphenyl)acetamide CAS No. 1311316-43-4

N-(4-iodo-3-methoxyphenyl)acetamide

Cat. No.: B1463799
CAS No.: 1311316-43-4
M. Wt: 291.09 g/mol
InChI Key: YFVRLMPECJRYMS-UHFFFAOYSA-N
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Description

N-(4-iodo-3-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10INO2 It is characterized by the presence of an iodine atom, a methoxy group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-3-methoxyphenyl)acetamide typically involves the iodination of 3-methoxyaniline followed by acetylation. One common method includes:

    Iodination: 3-methoxyaniline is treated with iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium to introduce the iodine atom at the para position.

    Acetylation: The iodinated product is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the acetamide group can be reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: The major product would be N-(4-hydroxy-3-methoxyphenyl)acetamide.

    Reduction: The major product would be N-(4-iodo-3-methoxyphenyl)ethylamine.

Scientific Research Applications

N-(4-iodo-3-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of iodine-containing molecules on biological systems.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-3-methoxyphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The iodine atom can play a crucial role in binding to molecular targets, while the methoxy and acetamide groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(4-bromo-3-methoxyphenyl)acetamide

Uniqueness

N-(4-iodo-3-methoxyphenyl)acetamide is unique due to the combination of the iodine and methoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of the iodine atom can enhance the compound’s ability to participate in specific types of chemical reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-iodo-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRLMPECJRYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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